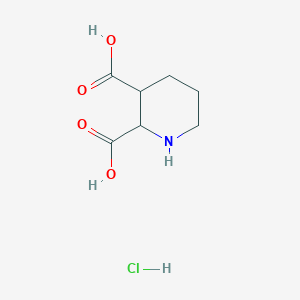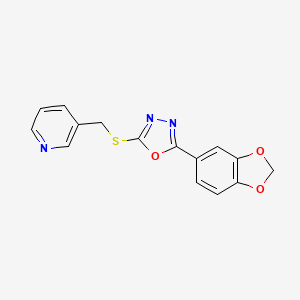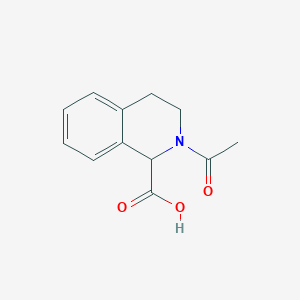
2-chloro-N-(2-chlorophenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-chlorophenyl)-N-methylacetamide, also known as CCMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMA is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in chemical synthesis reactions. The compound has also been investigated for its potential as a pharmaceutical agent due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-chlorophenyl)-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. Studies have shown that this compound can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of certain proteins involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro. Studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting key metabolic processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-(2-chlorophenyl)-N-methylacetamide in laboratory experiments include its high purity, ease of synthesis, and relatively low cost. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving 2-chloro-N-(2-chlorophenyl)-N-methylacetamide. One area of interest is the development of novel anticancer agents based on the chemical structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in microbiology and other fields of scientific research. Finally, investigations into the potential toxicity and safety of this compound are needed to determine its suitability for use in pharmaceutical and other applications.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2-chlorophenyl)-N-methylacetamide can be achieved through a variety of methods, including the reaction of 2-chloroaniline with methyl acetate in the presence of a catalyst. Another common method involves the reaction of 2-chloroacetamide with 2-chloroaniline in the presence of a base. These methods result in high yields of this compound and are relatively simple to perform.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-chlorophenyl)-N-methylacetamide has been extensively studied for its potential applications in scientific research. The compound has been shown to have antibacterial and antifungal properties, making it a useful reagent in microbiology research. Additionally, this compound has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-chloro-N-(2-chlorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-12(9(13)6-10)8-5-3-2-4-7(8)11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUGUZWVZABCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)





